Vinyl hexanoate

Descripción general

Descripción

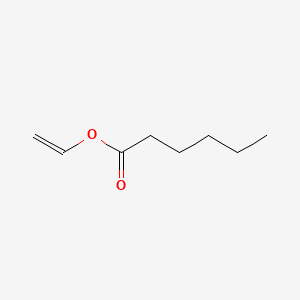

Vinyl hexanoate, also known as hexanoic acid vinyl ester, is an organic compound with the molecular formula C8H14O2. It is a colorless to almost colorless liquid with a characteristic ester odor. This compound is primarily used in the production of polymers and copolymers, which find applications in various industrial sectors such as coatings, adhesives, and sealants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vinyl hexanoate can be synthesized through the esterification of hexanoic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced by the reaction of hexanoic acid with acetylene in the presence of a catalyst such as zinc chloride. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the ester .

Análisis De Reacciones Químicas

Types of Reactions: Vinyl hexanoate undergoes various chemical reactions, including:

Polymerization: It can undergo free-radical polymerization to form polythis compound, which is used in coatings and adhesives.

Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions:

Polymerization: Initiated by organic peroxides or azo compounds under heat or UV radiation.

Hydrolysis: Acidic or basic conditions with water as the solvent.

Transesterification: Catalyzed by acids or bases, often carried out under reflux conditions.

Major Products:

Polymerization: Polythis compound.

Hydrolysis: Hexanoic acid and vinyl alcohol.

Transesterification: Various esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

Vinyl hexanoate is a vinyl ester with the molecular formula . It is also known as N-caproic acid vinyl ester . this compound is a clear, colorless to almost colorless liquid that is practically insoluble in water .

Technical Characteristics of this compound :

- CAS N°: 3050-69-9

- Empirical formula:

- State: Liquid

- Purity: >99.5%

- Boiling point: 166°C

- Density: 0.887 g/cm3

- Refractive index: 1.4210-1.4230

- Flash point: 51°C

Applications

- Polymers: Vinyl 2-ethylhexanoate can be copolymerized with other vinyl/alkene-type monomers, including styrenics, methyacrylates, crotonates, and maleates .

- Industrial paints and coatings: Polymers containing this compound are used in anti-corrosion paints, wood coatings and varnishes, and coatings for polyolefins .

- Latexes: this compound is used in latexes for adhesives, including pressure-sensitive adhesives, construction adhesives, and wood adhesives .

- Mortar admixtures: It is also used in spray-dried re-dispersible powders for mortar admixtures .

- Reactive diluent: Vinyl 2-ethylhexanoate can serve as a reactive diluent for specific heat-cured unsaturated polyesters .

- Peptide synthesis: this compound is employed in CLipPA lipidation to generate lipidated peptides .

Mecanismo De Acción

Vinyl hexanoate can be compared with other vinyl esters such as:

Vinyl acetate: Used in the production of polyvinyl acetate, which is a key ingredient in adhesives and paints.

Vinyl propionate: Utilized in the synthesis of copolymers for coatings and adhesives.

Vinyl butyrate: Employed in the production of polymers for coatings and plasticizers.

Uniqueness: this compound is unique due to its longer alkyl chain compared to vinyl acetate and vinyl propionate. This results in different physical properties and reactivity, making it suitable for specific applications where longer chain esters are preferred .

Comparación Con Compuestos Similares

- Vinyl acetate

- Vinyl propionate

- Vinyl butyrate

Actividad Biológica

Vinyl hexanoate, a vinyl ester of hexanoic acid, is a compound that has garnered interest for its potential biological activities. This article explores the biological properties of this compound, including its synthesis, applications, and relevant research findings.

- Chemical Formula : C₈H₁₄O₂

- Molecular Weight : 142.19 g/mol

- Appearance : Colorless to almost colorless liquid

- Boiling Point : 167 °C

- Flash Point : 51 °C

- Solubility : Soluble in methanol .

Synthesis and Applications

This compound can be synthesized through various methods, including enzymatic reactions. For instance, studies have demonstrated its use as an acyl donor in enzymatic synthesis involving lipases, which facilitate the formation of glucose esters under mild conditions . Additionally, this compound is utilized in the production of biodegradable polymers and copolymers due to its biocompatibility and degradability .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a comparative study, its derivatives were tested against various microbial strains, revealing significant inhibitory effects. This property makes this compound a candidate for applications in food preservation and medical materials .

Biocompatibility and Cytotoxicity

This compound's biocompatibility has been assessed in several studies. For example, it has been incorporated into polymeric matrices used for tissue engineering. The results showed that materials derived from this compound did not elicit significant cytotoxic responses in vitro, indicating their potential for safe use in biomedical applications .

Case Studies

- Enzymatic Synthesis of Glucose Hexanoate :

- Polymer Biodegradation :

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for vinyl hexanoate, and how do reaction conditions (e.g., catalysts, temperature) influence yield?

- Methodological Answer : Begin with a systematic literature review to identify common synthetic routes (e.g., esterification of hexanoic acid with vinyl alcohol derivatives). Compare yields reported under varying conditions (acid catalysts vs. enzymatic methods) and solvents. Experimental optimization should include controlled variables (molar ratios, reaction time) and statistical tools like ANOVA to assess significance. For reproducibility, document purification techniques (e.g., distillation, membrane separation) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound purity and structure?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) for structural confirmation. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to detect functional groups. For quantitative purity assessment, high-performance liquid chromatography (HPLC) with calibrated standards is recommended. Reference spectral databases (e.g., NIST) to minimize interpretation errors .

Advanced Research Questions

Q. How can factorial design be applied to optimize multi-variable synthesis parameters for this compound?

- Methodological Answer : Implement a 2<sup>k</sup> factorial design to evaluate interactions between variables (e.g., temperature, catalyst concentration, agitation rate). Use response surface methodology (RSM) to model non-linear relationships and identify optimal conditions. Validate predictions with confirmatory experiments, and apply statistical software (e.g., Minitab, R) for data analysis. This approach reduces experimental runs while maximizing yield insights .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound formation across studies?

- Methodological Answer : Conduct a meta-analysis of published data to identify confounding variables (e.g., solvent polarity, substrate purity). Replicate key studies under standardized conditions to isolate discrepancies. Use kinetic modeling (e.g., Arrhenius plots) to compare activation energies across catalysts. If contradictions persist, propose mechanistic studies (e.g., isotopic labeling) to explore reaction pathways .

Q. How can this compound’s reactivity be theoretically modeled to predict its behavior in novel reaction systems?

- Methodological Answer : Employ computational chemistry tools (e.g., DFT calculations) to simulate electronic structures and transition states. Validate models against experimental kinetic data. Integrate molecular dynamics to assess solvent effects. Align findings with existing theories (e.g., Hammond’s postulate) to refine predictive accuracy .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound yield data caused by impurities or side reactions?

- Methodological Answer : Apply robust statistical outlier tests (e.g., Grubbs’ test) to identify anomalous data points. Use control experiments (e.g., blank runs) to quantify background interference. For side reactions, employ tandem analytical techniques (e.g., GC-MS coupled with in-situ IR) to track intermediate species. Report confidence intervals and uncertainty metrics to enhance reproducibility .

Q. What frameworks guide the ethical reporting of this compound research, particularly in handling negative or inconclusive results?

- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) to ensure transparency. Document all experimental parameters, including failed attempts, in supplementary materials. Use platforms like Zenodo for open-data archiving. Cite prior work comprehensively to contextualize findings and avoid selective reporting .

Q. Experimental Design and Validation

Q. What pre-test and post-test experimental designs are suitable for evaluating this compound’s stability under storage conditions?

- Methodological Answer : Adopt a quasi-experimental design with control groups (e.g., samples stored under inert vs. ambient conditions). Use accelerated stability testing (e.g., elevated temperatures) to simulate long-term degradation. Analyze degradation products via LC-MS and apply kinetic models (e.g., zero/first-order) to predict shelf life. Include replicate samples to assess batch-to-batch variability .

Q. How can researchers integrate green chemistry principles into this compound synthesis without compromising efficiency?

- Methodological Answer : Substitute traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and explore heterogeneous catalysts (e.g., immobilized lipases). Apply life-cycle assessment (LCA) tools to quantify environmental impact. Compare atom economy and E-factors with conventional methods to benchmark sustainability .

Q. Theoretical and Conceptual Frameworks

Q. How does the electronic structure of this compound influence its reactivity in polymerization reactions?

- Methodological Answer : Investigate frontier molecular orbitals (HOMO-LUMO gaps) using computational software (e.g., Gaussian). Correlate results with experimental polymerization rates (e.g., via gel permeation chromatography). Propose a conceptual framework linking electron density distribution to monomer reactivity in radical or ionic polymerization systems .

Tables for Quick Reference

Propiedades

IUPAC Name |

ethenyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h4H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWYWAIOTBEZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9015-97-8 | |

| Record name | Hexanoic acid, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9015-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60184572 | |

| Record name | Vinyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3050-69-9 | |

| Record name | Vinyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3050-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003050699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl hexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW724Y19YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.